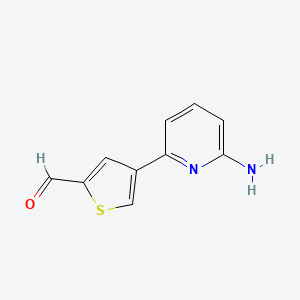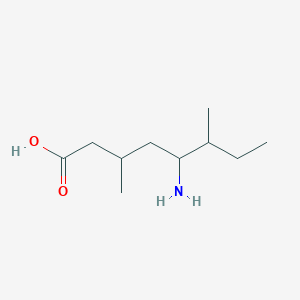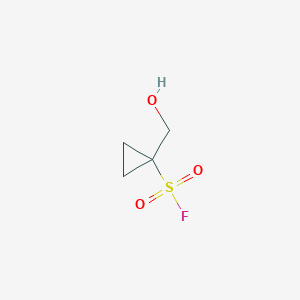![molecular formula C9H17NO5 B13212543 2-({[(Tert-butoxy)carbonyl]amino}oxy)butanoic acid](/img/structure/B13212543.png)
2-({[(Tert-butoxy)carbonyl]amino}oxy)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[(Tert-butoxy)carbonyl]amino}oxy)butanoic acid is a compound that features a tert-butoxycarbonyl (BOC) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The BOC group is an acid-labile protecting group that can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(Tert-butoxy)carbonyl]amino}oxy)butanoic acid typically involves the reaction of an amine with di-tert-butyl dicarbonate. Common methods include:
Aqueous Conditions: Mixing the amine with di-tert-butyl dicarbonate in the presence of sodium hydroxide.
Acetonitrile Solution: Using 4-dimethylaminopyridine (DMAP) as the base in acetonitrile solution.
Tetrahydrofuran (THF) Solution: Heating a mixture of the amine and di-tert-butyl dicarbonate in THF at 40°C.
Biphasic Mixture: Heating a mixture of the amine and di-tert-butyl dicarbonate in a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory methods but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-({[(Tert-butoxy)carbonyl]amino}oxy)butanoic acid undergoes several types of reactions, including:
Protection Reactions: The BOC group is used to protect amines during synthesis.
Deprotection Reactions: Removal of the BOC group can be achieved using strong acids such as trifluoroacetic acid in dichloromethane or HCl in methanol.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include the protected amine (during protection) and the free amine (during deprotection).
Scientific Research Applications
2-({[(Tert-butoxy)carbonyl]amino}oxy)butanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-({[(Tert-butoxy)carbonyl]amino}oxy)butanoic acid involves the protection of amine groups. The BOC group is added to the amine, forming a carbamate linkage that protects the amine from unwanted reactions. The deprotection process involves the cleavage of the BOC group, typically using strong acids, to regenerate the free amine .
Comparison with Similar Compounds
Similar Compounds
N-(Tert-butoxycarbonyl)ethanolamine: Another compound featuring a BOC protecting group used for similar purposes.
(S)-2-((Tert-butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid: Used in the preparation of indole derivatives.
Uniqueness
2-({[(Tert-butoxy)carbonyl]amino}oxy)butanoic acid is unique due to its specific structure and the presence of the BOC group, which provides a stable and efficient means of protecting amines during synthesis. Its versatility and effectiveness in various reaction conditions make it a valuable compound in organic synthesis.
Properties
Molecular Formula |
C9H17NO5 |
|---|---|
Molecular Weight |
219.23 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]oxybutanoic acid |
InChI |
InChI=1S/C9H17NO5/c1-5-6(7(11)12)15-10-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,10,13)(H,11,12) |
InChI Key |
UVICAYZJMWKYOK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)ONC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl N-[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]carbamate](/img/structure/B13212460.png)

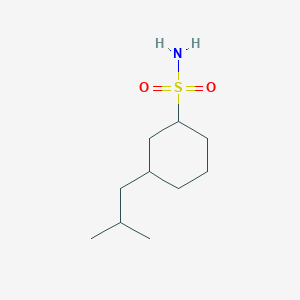

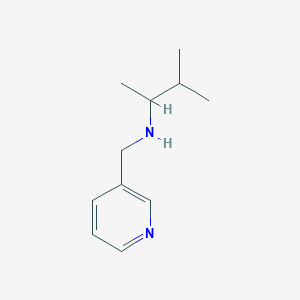
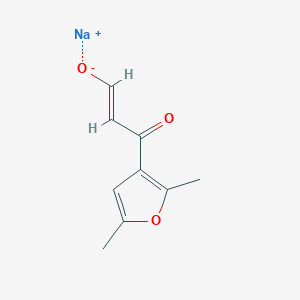
![Ethyl 2-[2-(3-fluoro-2-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13212489.png)


